molecular formula C13H11BrO3 B11835199 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- CAS No. 52749-67-4

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-

Katalognummer: B11835199
CAS-Nummer: 52749-67-4
Molekulargewicht: 295.13 g/mol
InChI-Schlüssel: SRHMYUNWMQSTCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- is a chemical compound with the molecular formula C13H11BrO3. It is characterized by the presence of a bromine atom and two hydroxyl groups attached to a naphthalene ring, along with a propanone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- typically involves the bromination of a naphthalene derivative followed by the introduction of hydroxyl groups and the propanone moiety. One common method includes the bromination of 2-naphthol, followed by a Friedel-Crafts acylation reaction to introduce the propanone group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and aluminum chloride (AlCl3) as the catalyst for the acylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Propanone, 1-(7-chloro-3,4-dihydroxy-2-naphthalenyl)
  • 1-Propanone, 1-(7-iodo-3,4-dihydroxy-2-naphthalenyl)
  • 1-Propanone, 1-(7-fluoro-3,4-dihydroxy-2-naphthalenyl)

Uniqueness

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different reactivity and potency in various applications .

Eigenschaften

CAS-Nummer

52749-67-4

Molekularformel

C13H11BrO3

Molekulargewicht

295.13 g/mol

IUPAC-Name

1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C13H11BrO3/c1-2-11(15)10-6-7-5-8(14)3-4-9(7)12(16)13(10)17/h3-6,16-17H,2H2,1H3

InChI-Schlüssel

SRHMYUNWMQSTCS-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.